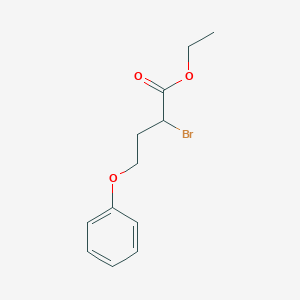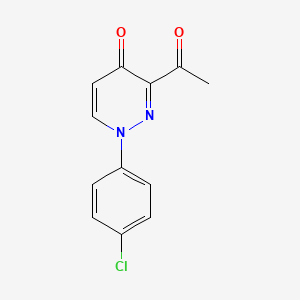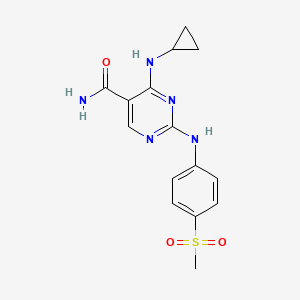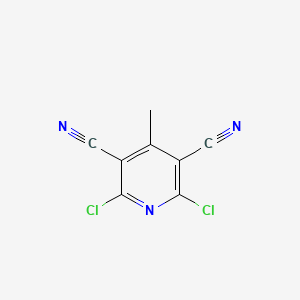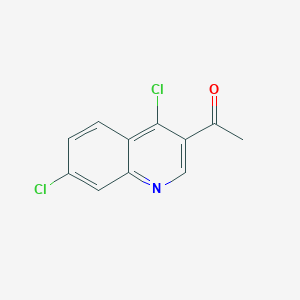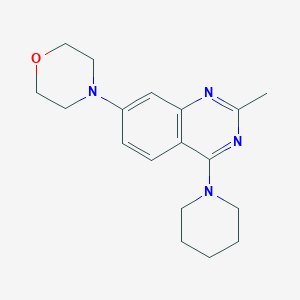![molecular formula C11H6ClF3N2 B13879229 Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This particular compound is notable for its substitution with a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position of the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- typically involves the condensation of 3-chloropyridine with methyl ethyl ketone to form 3-chloro-5-methylpyridine. This intermediate is then oxidized using hydrogen peroxide to yield the desired pyridazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .
化学反応の分析
Types of Reactions: Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: Conversion to pyridazinone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions[][3].
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives[][3].
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with biological targets and potential as a biochemical probe.
Medicine: Explored for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazine derivatives inhibit calcium ion influx, which is crucial for platelet aggregation. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyrimidine: A similar six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- is unique due to its specific substitutions, which confer distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
特性
分子式 |
C11H6ClF3N2 |
|---|---|
分子量 |
258.62 g/mol |
IUPAC名 |
5-chloro-3-[4-(trifluoromethyl)phenyl]pyridazine |
InChI |
InChI=1S/C11H6ClF3N2/c12-9-5-10(17-16-6-9)7-1-3-8(4-2-7)11(13,14)15/h1-6H |
InChIキー |
WGVKQEVVGUYWFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN=CC(=C2)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxamide](/img/structure/B13879153.png)
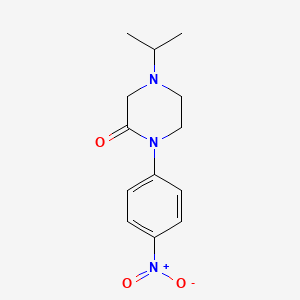

![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
